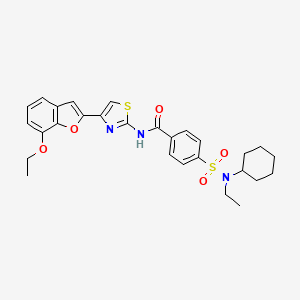

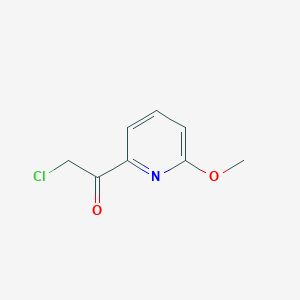

![molecular formula C20H15FN2OS2 B2494186 N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-fluorobenzamide CAS No. 886960-03-8](/img/structure/B2494186.png)

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This chemical compound belongs to a class of compounds that have been synthesized and studied for their structural and chemical properties. These compounds often contain benzo[d]thiazol, thiophene, and benzamide groups, which contribute to their unique chemical behavior and potential applications in various fields, excluding drug use and dosage information as requested.

Synthesis Analysis

The synthesis of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides has been explored, demonstrating different substituents on the benzamide ring affecting their molecular structure and supramolecular aggregation. These synthesis efforts highlight the versatility of methods to create compounds with specific structural features (Sagar et al., 2018).

Molecular Structure Analysis

Research on molecular structure focuses on the conformational aspects and the supramolecular aggregation of synthesized compounds. For example, studies have shown that the six-membered ring can adopt a half-chair conformation, and the molecular conformations, although similar, can lead to different modes of supramolecular aggregation based on the substituents present (Sagar et al., 2018).

Chemical Reactions and Properties

The reactivity and chemical behavior of these compounds are influenced by their structural components. The presence of fluorine, benzothiazole, and thiophene groups plays a significant role in determining their chemical reactions, such as their participation in metal-catalyzed C-H bond functionalization reactions due to the N,N-bidentate directing group (Al Mamari et al., 2019).

Aplicaciones Científicas De Investigación

Anticancer Applications

Benzothiazole derivatives, including compounds related to N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-fluorobenzamide, have been extensively studied for their anticancer properties. Osmaniye et al. (2018) synthesized benzothiazole acylhydrazones and evaluated their anticancer activity, showing promising cytotoxic activity against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma cells (Osmaniye et al., 2018). Similarly, Hutchinson et al. (2001) developed fluorinated benzothiazoles that demonstrated potent cytotoxicity in breast cancer cell lines, highlighting the potential of fluorinated derivatives in cancer treatment (Hutchinson et al., 2001).

Antimicrobial Applications

Desai et al. (2013) reported the synthesis of fluorobenzamides containing thiazole and thiazolidine, which exhibited promising antimicrobial activity against a variety of bacterial and fungal strains. This suggests the potential of this compound derivatives in developing new antimicrobial agents (Desai et al., 2013).

Materials Science Applications

In materials science, the fluorescence properties of benzothiazole derivatives have been explored. Kundu et al. (2019) studied triphenylamine–benzothiazole derivatives, which showed temperature-controlled fluorescence switching in polar solvents, suggesting applications in optical materials and sensors (Kundu et al., 2019). Similarly, Lu and Xia (2016) developed a V-shaped molecule based on benzo[d]thiazole, demonstrating morphology-dependent fluorochromism, which could be useful in security inks and sensing applications (Lu & Xia, 2016).

Mecanismo De Acción

Target of Action

Similar compounds with a benzothiazole moiety have been reported to exhibit antibacterial activity , suggesting that this compound may also target bacterial cells.

Mode of Action

It is known that benzothiazole derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some benzothiazole derivatives have been found to inhibit topoisomerase I, a crucial enzyme involved in DNA replication .

Biochemical Pathways

Based on the known activities of similar benzothiazole derivatives, it can be inferred that this compound may interfere with bacterial growth and proliferation by disrupting essential cellular processes .

Pharmacokinetics

A study on similar benzothiazole derivatives suggested that these compounds have a favorable pharmacokinetic profile .

Result of Action

Based on the known activities of similar benzothiazole derivatives, it can be inferred that this compound may exert antibacterial effects by inhibiting bacterial growth and proliferation .

Direcciones Futuras

The future directions for research on “N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-fluorobenzamide” and similar compounds could include further exploration of their anti-tubercular properties, investigation of other potential medicinal properties, and optimization of their synthesis methods .

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN2OS2/c1-11-12(2)25-20(23-18(24)13-7-3-4-8-14(13)21)17(11)19-22-15-9-5-6-10-16(15)26-19/h3-10H,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWZHHGEQWOXFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

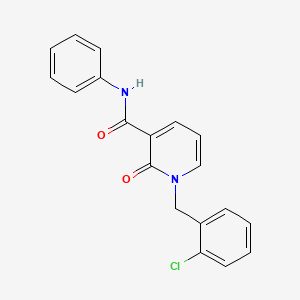

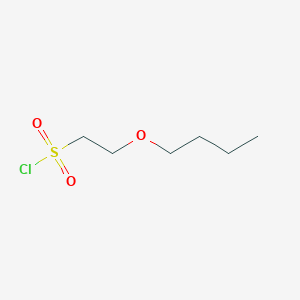

![Ethyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B2494106.png)

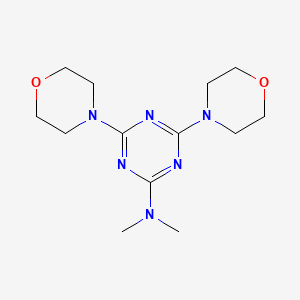

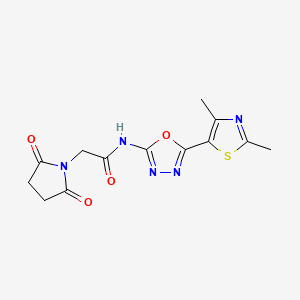

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2494108.png)

![5-(methoxymethyl)-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2494109.png)

![(1S,4R)-1-(4-benzylpiperidine-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2494115.png)

![1-[(4-bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2494121.png)

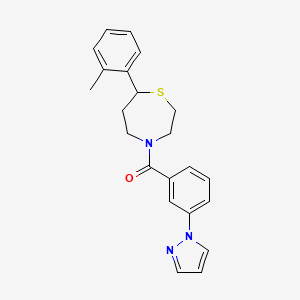

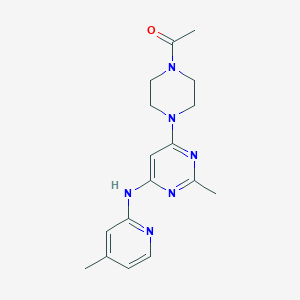

![2-Cyclopropyl-4-methyl-6-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2494125.png)